molecular formula C11H21Cl2N5O B2921463 (3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride CAS No. 2378489-81-5

(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride

Cat. No. B2921463
CAS RN: 2378489-81-5
M. Wt: 310.22
InChI Key: GQPNIWGQOKHQGJ-UONRGADFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol dihydrochloride , also known by its CAS Number 2378489-81-5 , is a chemical compound with a molecular weight of 310.23 g/mol . Its IUPAC name reflects its stereochemistry and functional groups: (3R,5R)-5-(aminomethyl)-1-(6-(dimethylamino)pyrimidin-4-yl)pyrrolidin-3-ol dihydrochloride . Unfortunately, detailed pricing and availability information are not currently accessible.


Molecular Structure Analysis

The molecular structure of (3R,5R)-5-(Aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol dihydrochloride consists of a pyrrolidine ring, an amino group, and a dimethylamino group. The stereochemistry at positions 3 and 5 is crucial for its biological activity. Refer to the InChI code for the exact arrangement of atoms .


Physical And Chemical Properties Analysis

  • Salt Data : The compound is dihydrochloride salt .

Scientific Research Applications

1. Hydrogen Bonding and Electronic Structure

Research by Orozco et al. (2009) explored the polarization and electronic structures of related pyrimidinone molecules. They focused on the hydrogen bonding and electronic interactions in compounds like 6-amino-3-methyl-5-nitroso-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, revealing intricate molecular interactions and structures (Orozco, Insuasty, Cobo, & Glidewell, 2009).

2. Antimicrobial Activity

Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines with antimicrobial properties. These compounds include variations of the base structure of the (3R,5R) compound and demonstrate potential in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

3. Synthesis and Characterization of Betainic Pyrimidinaminides

Schmidt (2002) conducted a study on the synthesis of betainic pyrimidinaminides, focusing on compounds formed from reactions involving pyrimidin-4-aminides, highlighting the diverse chemical reactions and properties of such compounds (Schmidt, 2002).

4. NMR Studies on Tautomerism

Spiessens and Anteunis (2010) used NMR studies to examine the tautomerism in pyrrolin-5-ones, including compounds similar to the (3R,5R) structure. This research provides insights into the dynamic equilibrium and structural variations of these molecules (Spiessens & Anteunis, 2010).

5. Antiviral Activity

Research by Legraverend et al. (1985) on carbocyclic analogues of 7-deazaguanosine, which include structures related to the (3R,5R) compound, showed potential antiviral activities, particularly against HSV1 and HSV2 (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).

6. Cation Tautomerism and Molecular Structure

A study by Rajam et al. (2017) on the tautomerism and molecular structure of aminopyrimidines, including those with similarities to the (3R,5R) compound, highlighted the importance of molecular recognition processes involving hydrogen bonding in pharmaceutical applications (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Safety and Hazards

  • Precautionary Statements : Follow safety precautions during handling and storage .

properties

IUPAC Name

(3R,5R)-5-(aminomethyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O.2ClH/c1-15(2)10-4-11(14-7-13-10)16-6-9(17)3-8(16)5-12;;/h4,7-9,17H,3,5-6,12H2,1-2H3;2*1H/t8-,9-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPNIWGQOKHQGJ-UONRGADFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CC(CC2CN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=NC(=C1)N2C[C@@H](C[C@@H]2CN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.